Cas no 2228561-08-6 (3-(2,4,5-trifluorophenyl)propanimidamide)

3-(2,4,5-Trifluorophenyl)propanimidamide is a fluorinated organic compound featuring a phenyl ring substituted with three fluorine atoms at the 2, 4, and 5 positions, coupled with a propanimidamide functional group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluorophenyl moiety enhances metabolic stability and lipophilicity, while the propanimidamide group offers reactivity for further derivatization. Its well-defined chemical properties ensure consistent performance in applications such as the development of enzyme inhibitors or bioactive molecules. The compound’s high purity and stability under standard conditions make it suitable for research and industrial-scale processes.
3-(2,4,5-trifluorophenyl)propanimidamide structure
2228561-08-6 structure
Product Name:3-(2,4,5-trifluorophenyl)propanimidamide
CAS No:2228561-08-6
MF:C9H9F3N2
MW:202.176372289658
CID:5865993
PubChem ID:165681704
Update Time:2025-07-22

3-(2,4,5-trifluorophenyl)propanimidamide Chemical and Physical Properties

Names and Identifiers

    • 3-(2,4,5-trifluorophenyl)propanimidamide
    • 2228561-08-6
    • EN300-1792930
    • Inchi: 1S/C9H9F3N2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h3-4H,1-2H2,(H3,13,14)
    • InChI Key: KVNGZFYBBMFGDQ-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(=CC=1CCC(=N)N)F)F

Computed Properties

  • Exact Mass: 202.07178278g/mol
  • Monoisotopic Mass: 202.07178278g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 49.9Ų

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Additional information on 3-(2,4,5-trifluorophenyl)propanimidamide

3-(2,4,5-Trifluorophenyl)Propanimidamide (CAS No. 2228561-08-6)

3-(2,4,5-Trifluorophenyl)Propanimidamide (CAS No. 2228561-08-6) is a highly specialized chemical compound with a unique structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its trifluorophenyl group attached to a propanimidamide backbone, which imparts distinctive electronic and structural properties. Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, making it more accessible for research and industrial applications.

The trifluorophenyl group in 3-(2,4,5-Trifluorophenyl)Propanimidamide plays a crucial role in its chemical behavior. The presence of three fluorine atoms at the 2, 4, and 5 positions of the phenyl ring introduces strong electron-withdrawing effects, which significantly influence the compound's reactivity and stability. This feature makes it an attractive candidate for applications in drug design, where precise control over electronic properties is essential. Recent studies have highlighted its potential as a building block for constructing bioactive molecules with enhanced pharmacokinetic profiles.

One of the most promising areas of research involving 3-(2,4,5-Trifluorophenyl)Propanimidamide is its application in the development of advanced materials. The compound's ability to form stable amide bonds has led to its use in creating high-performance polymers and coatings. For instance, researchers have successfully incorporated this compound into polymeric matrices to enhance thermal stability and mechanical strength. These findings underscore its versatility as a functional monomer in materials science.

Moreover, 3-(2,4,5-Trifluorophenyl)Propanimidamide has shown potential in catalysis applications. Its unique electronic structure allows it to act as a ligand in transition metal complexes, facilitating efficient catalytic cycles in organic transformations. Recent breakthroughs have demonstrated its effectiveness in asymmetric catalysis, where it enables the synthesis of chiral molecules with high enantioselectivity. This development opens new avenues for its use in pharmaceutical intermediates and fine chemical synthesis.

In terms of synthesis, 3-(2,4,5-Trifluorophenyl)Propanimidamide can be prepared via a variety of methods, including nucleophilic substitution and coupling reactions. The choice of synthetic pathway depends on the starting materials and desired purity levels. For example, a recent study reported a one-pot synthesis strategy that combines microwave-assisted heating with palladium-catalyzed coupling reactions to achieve high yields and excellent purity. Such advancements have significantly streamlined the production process.

The propanimidamide backbone of this compound contributes to its solubility and compatibility with various solvents. This property is particularly advantageous in analytical chemistry applications, where precise control over solubility is critical for accurate measurements. Researchers have utilized this compound as a reference standard for chromatographic separations due to its well-defined retention characteristics.

Looking ahead, the continued exploration of 3-(2,4,5-Trifluorophenyl)Propanimidamide is expected to yield further insights into its potential applications across diverse fields. Its unique combination of electronic properties and structural flexibility makes it an invaluable tool for scientists seeking innovative solutions to complex chemical challenges.

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